molecular formula C7H10N2S B13610019 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine

Cat. No.: B13610019
M. Wt: 154.24 g/mol
InChI Key: MLVHVHNXUYWBLR-NSCUHMNNSA-N
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Description

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amine group and a thiazole ring in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 2-methylthiazole with an appropriate amine precursor. One common method is the condensation of 2-methylthiazole with propenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(2-Methylthiazol-5-yl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole moiety, which is known for its diverse biological activities. The thiazole ring enhances the compound's interaction with various biological targets, making it a promising candidate for further investigation.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription processes. A study highlighted that certain thiazole derivatives demonstrated nanomolar inhibition against CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundTargetIC50 (nM)Mechanism
12uCDK93–7Inhibits RNA polymerase II transcription
12ePan-CDK<10Induces apoptosis in HCT-116 cells

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties. Studies have shown that it acts as a dual inhibitor of cholinesterase enzymes, which are important in neurotransmitter regulation. The neuroprotective effects were measured against oxidative stress in neuronal cell lines, revealing a significant reduction in inflammatory cytokines .

Table 2: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (μM)Effectiveness (%)
3eCholinesterase1053% neuroprotection
12dHSET (KIFC1)MicromolarInduces multipolar mitosis

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances potency against various targets, while specific substitutions can either increase or decrease activity depending on their nature and position.

Key Findings from SAR Studies:

  • Substituents at the C5 position of the thiazole ring can enhance selectivity and potency against CDK9.
  • Electron-donating groups tend to improve lipophilicity, thus affecting bioavailability and interaction with biological targets .

Case Studies

A notable case study involved the evaluation of several thiazole derivatives against human cancer cell lines. Compounds were synthesized and tested for their cytotoxic effects. Among them, certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for development as anticancer agents .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+

InChI Key

MLVHVHNXUYWBLR-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(S1)/C=C/CN

Canonical SMILES

CC1=NC=C(S1)C=CCN

Origin of Product

United States

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